Predicted logP: Increased Lipophilicity vs. Linear Isomer
The branched 1-phenylethyl isomer exhibits a higher predicted logP (4.27) compared to the linear 2-phenylethyl isomer (logP 3.90), reflecting greater lipophilicity that influences extraction efficiency, reversed-phase chromatographic retention, and membrane permeability predictions [1][2].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.2698 |
| Comparator Or Baseline | 1-Nitro-4-(2-phenylethyl)benzene: logP = 3.9032 |
| Quantified Difference | Δ logP = +0.3666 (approx. 2.3-fold higher partitioning into octanol) |
| Conditions | Calculated logP using XLogP3 algorithm (data sourced from yybyy.com chemical database) |
Why This Matters
Higher logP directly affects solubility, chromatographic behavior, and potential bioavailability, making the branched isomer preferable for applications requiring greater lipid solubility or distinct separation characteristics.
- [1] YYBYY. 1-nitro-4-(1-phenylethyl)benzene. CAS 33350-74-2. logP value. Available at: https://www.yybyy.com/cas/33350-74-2.html View Source
- [2] YYBYY. 1-nitro-4-(2-phenylethyl)benzene. CAS 14310-29-3. logP value. Available at: https://www.yybyy.com/cas/14310-29-3.html View Source
